molecular formula C13H18O2 B7993826 3-[(n-Pentyloxy)methyl]benzaldehyde

3-[(n-Pentyloxy)methyl]benzaldehyde

Cat. No.: B7993826
M. Wt: 206.28 g/mol
InChI Key: BSQXQUNTQAPSPL-UHFFFAOYSA-N
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Description

3-[(n-Pentyloxy)methyl]benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the 3-position with a pentyloxy methyl group (–CH₂–O–C₅H₁₁). The compound’s discontinued commercial status (as per ) suggests niche applications or challenges in large-scale production, though its ether functionality positions it as a candidate for specialized organic reactions or intermediates.

Properties

IUPAC Name

3-(pentoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-4-8-15-11-13-7-5-6-12(9-13)10-14/h5-7,9-10H,2-4,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQXQUNTQAPSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(n-Pentyloxy)methyl]benzaldehyde typically involves the alkylation of 3-hydroxybenzaldehyde with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry are often applied to optimize the reaction conditions, reduce waste, and improve yield. This may involve the use of alternative solvents, catalysts, and reaction conditions to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(n-Pentyloxy)methyl]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pentyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-[(n-Pentyloxy)methyl]benzoic acid.

    Reduction: 3-[(n-Pentyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[(n-Pentyloxy)methyl]benzaldehyde serves as an important intermediate for constructing more complex organic molecules. Its ability to undergo various transformations allows chemists to design new compounds with desired properties.

Table 1: Chemical Transformations of this compound

Reaction TypeProduct FormedConditions
Oxidation3-[(n-Pentyloxy)methyl]benzoic acidPotassium permanganate, reflux
Reduction3-[(n-Pentyloxy)methyl]benzyl alcoholSodium borohydride, room temperature
Substitution3-[(n-Pentyloxy)methyl]benzylamineAmmonia, sodium hydroxide

Biology

This compound has been explored as a probe for studying interactions of aldehyde-containing compounds with biological macromolecules. Its reactive aldehyde group can form covalent bonds with nucleophilic sites on proteins, facilitating the study of enzyme activities and protein interactions.

Case Study: A study demonstrated that compounds similar to this compound can modulate enzyme activity by forming Schiff bases with amino acid residues in active sites. This interaction is crucial for understanding enzyme mechanisms and designing inhibitors.

Medicine

In medicinal chemistry, this compound is considered a starting material for synthesizing potential pharmaceutical agents. Its structural features allow for modifications that can lead to biologically active compounds.

Applications in Drug Development:

  • Antimicrobial Agents: Research indicates that derivatives of benzaldehyde exhibit bactericidal activities against pathogens like Escherichia coli and Salmonella enterica.
  • Anti-inflammatory Compounds: Studies have shown that certain benzaldehyde derivatives possess anti-inflammatory properties, making them candidates for developing new therapeutic agents.

Industrial Applications

In industry, this compound is utilized as a precursor in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including fragrance production and polymer synthesis.

Table 2: Industrial Uses of this compound

ApplicationDescription
Fragrance IndustryUsed as an aromatic compound in perfumes
Polymer ProductionActs as a monomer in synthesizing specialty polymers
Specialty ChemicalsPrecursor for various chemical syntheses

Mechanism of Action

The mechanism of action of 3-[(n-Pentyloxy)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The pentyloxy group can influence the compound’s lipophilicity, affecting its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., –OCH₃ in 3,4,5-trimethoxybenzaldehyde) increase aldehyde reactivity in electrophilic substitutions, whereas bulky ethers (e.g., pentyloxy) may sterically hinder reactions .
  • Sensing Applications: Unlike HL-3-qui, which uses a quinoline-imine group for ratiometric pH sensing, the target compound lacks conjugated π-systems for fluorescence, limiting its utility in optical sensors .

Data Tables

Table 1: Substituent Effects on Boiling Points and Solubility

Compound Substituent Boiling Point (°C, estimated) Solubility in Water
This compound –CH₂–O–C₅H₁₁ ~300 Low
Benzaldehyde –H 179 Moderate
4-Methoxybenzaldehyde –OCH₃ 248 Low
3-Hydroxybenzaldehyde –OH 240 (decomposes) High

Estimates based on analogous structures and substituent contributions.

Biological Activity

3-[(n-Pentyloxy)methyl]benzaldehyde is an organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and modulatory roles. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a benzaldehyde functional group with a pentyloxy side chain, which is believed to influence its biological properties. The structural formula can be represented as follows:

C12H16O2C_{12}H_{16}O_{2}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on oxime derivatives, including those related to benzaldehyde compounds, demonstrated that certain derivatives showed potent antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Benzaldehyde Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureusNot specified
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehydeE. coli, Pseudomonas aeruginosa3.13 - 6.25 μg/mL

The antimicrobial mechanism of benzaldehyde derivatives, including this compound, is thought to involve disruption of bacterial cell membranes. This disruption leads to increased permeability and ultimately cell death due to cytosolic coagulation . Additionally, benzaldehyde has been shown to enhance the efficacy of certain antibiotics by reducing their MIC values when used in combination therapies .

Case Studies

  • Antibacterial Potency : A study evaluated the antibacterial effects of benzaldehyde derivatives against resistant strains of bacteria. The results indicated that the combination of benzaldehyde with norfloxacin significantly reduced the MIC from 287 μg/mL to 256 μg/mL, showcasing its potential as an antibiotic modulator .
  • Antifungal Properties : Another investigation into related compounds found that some benzaldehyde derivatives displayed antifungal activity against Candida albicans, suggesting a broader spectrum of biological activity .

Structure-Activity Relationship (SAR)

The biological activity of benzaldehyde derivatives is influenced by substituents on the aromatic ring and aliphatic chains. For instance, variations in the alkyl chain length and branching can significantly alter their antimicrobial efficacy .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Alkyl Chain LengthLonger chains generally increase activity
Aromatic SubstituentsElectron-withdrawing groups enhance potency

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